molecular formula C20H28F2N2OS B6030010 1-(2,3-difluorobenzyl)-4-{1-[3-(methylthio)propanoyl]-3-pyrrolidinyl}piperidine

1-(2,3-difluorobenzyl)-4-{1-[3-(methylthio)propanoyl]-3-pyrrolidinyl}piperidine

Katalognummer B6030010
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: ILKQMEKZZSYHEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-difluorobenzyl)-4-{1-[3-(methylthio)propanoyl]-3-pyrrolidinyl}piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which are known to have diverse pharmacological activities.

Wirkmechanismus

The mechanism of action of 1-(2,3-difluorobenzyl)-4-{1-[3-(methylthio)propanoyl]-3-pyrrolidinyl}piperidine involves its binding to the dopamine D2 receptor. The compound acts as a competitive antagonist of the receptor and inhibits the binding of dopamine, which is a neurotransmitter involved in various physiological processes such as movement, cognition, and emotion. The inhibition of dopamine binding leads to a decrease in the activity of the dopamine pathway, which is implicated in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its interaction with the dopamine D2 receptor. The compound has shown to reduce the release of dopamine from the presynaptic terminal, decrease the firing rate of dopaminergic neurons, and inhibit the activity of the downstream signaling pathways. These effects lead to a decrease in the dopaminergic tone, which is implicated in the pathogenesis of various neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 1-(2,3-difluorobenzyl)-4-{1-[3-(methylthio)propanoyl]-3-pyrrolidinyl}piperidine in lab experiments is its high potency and selectivity towards the dopamine D2 receptor. The compound has shown to have a low affinity towards other receptors, which reduces the risk of off-target effects. However, one of the major limitations of using this compound is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the scientific research of 1-(2,3-difluorobenzyl)-4-{1-[3-(methylthio)propanoyl]-3-pyrrolidinyl}piperidine. One of the major areas of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of novel formulations to improve the solubility and bioavailability of the compound. Furthermore, the compound can be used as a lead compound for the development of new drugs targeting the dopamine D2 receptor for the treatment of various neurological disorders. Finally, the compound can be used as a tool for the elucidation of the dopamine pathway and its role in the pathogenesis of various neurological disorders.

Synthesemethoden

The synthesis method of 1-(2,3-difluorobenzyl)-4-{1-[3-(methylthio)propanoyl]-3-pyrrolidinyl}piperidine involves the reaction of 1-(2,3-difluorobenzyl)piperidine with 1-(3-(methylthio)propanoyl)pyrrolidine in the presence of a suitable base. The reaction proceeds through nucleophilic addition followed by elimination of the leaving group to form the desired product. The purity of the compound is ensured by various purification techniques such as column chromatography, recrystallization, and HPLC.

Wissenschaftliche Forschungsanwendungen

1-(2,3-difluorobenzyl)-4-{1-[3-(methylthio)propanoyl]-3-pyrrolidinyl}piperidine has shown promising results in various scientific research applications. One of the major areas of research is its potential as a therapeutic agent for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound acts as a potent antagonist of the dopamine D2 receptor and has shown to improve cognitive function and reduce motor deficits in animal models.

Eigenschaften

IUPAC Name

1-[3-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]pyrrolidin-1-yl]-3-methylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28F2N2OS/c1-26-12-8-19(25)24-11-7-16(14-24)15-5-9-23(10-6-15)13-17-3-2-4-18(21)20(17)22/h2-4,15-16H,5-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKQMEKZZSYHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)N1CCC(C1)C2CCN(CC2)CC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.